molecular formula C9H8F4O B11722505 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B11722505
M. Wt: 208.15 g/mol
InChI Key: YDVIIOACJUXBHP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetophenone derivatives with appropriate reagents. One common method involves the use of trifluoroacetic acid and a Grignard reagent derived from 2-fluoro-4-methylbromobenzene. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H8F4O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

YDVIIOACJUXBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(F)(F)F)O)F

Origin of Product

United States

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